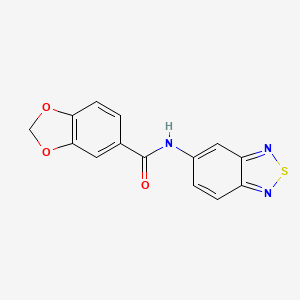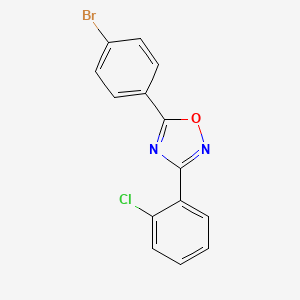
3-bromo-N'-(2-furoyloxy)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-N'-(2-furoyloxy)benzenecarboximidamide is a chemical compound that has gained attention in scientific research due to its potential for use in various applications.
Mechanism of Action
The mechanism of action of 3-bromo-N'-(2-furoyloxy)benzenecarboximidamide is not fully understood. However, it is believed to work by inhibiting certain enzymes or signaling pathways involved in tumor growth or inflammation.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to induce apoptosis (cell death) in cancer cells and reduce the production of inflammatory cytokines. It has also been shown to inhibit the activity of certain enzymes involved in tumor growth.
Advantages and Limitations for Lab Experiments
One advantage of using 3-bromo-N'-(2-furoyloxy)benzenecarboximidamide in lab experiments is its potential as an anti-tumor and anti-inflammatory agent. However, its mechanism of action is not fully understood, which may limit its use in certain experiments. Additionally, the compound may have side effects that need to be further studied.
Future Directions
There are several future directions for research on 3-bromo-N'-(2-furoyloxy)benzenecarboximidamide. One direction is to further study its mechanism of action and identify its molecular targets. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, research could focus on developing derivatives of the compound with improved efficacy and safety profiles.
In conclusion, this compound is a chemical compound with potential for use in various scientific research applications. Its anti-tumor and anti-inflammatory properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of 3-bromo-N'-(2-furoyloxy)benzenecarboximidamide involves the reaction of 3-bromoaniline with 2-furoic acid, followed by the addition of thionyl chloride and 1,1'-carbonyldiimidazole. This yields the desired compound, which can be purified through recrystallization.
Scientific Research Applications
3-bromo-N'-(2-furoyloxy)benzenecarboximidamide has been studied for its potential use in various scientific research applications. One study found that the compound has anti-tumor activity, inhibiting the growth of cancer cells in vitro. Another study showed that it has potential as an anti-inflammatory agent, reducing the production of inflammatory cytokines in vitro.
properties
IUPAC Name |
[(Z)-[amino-(3-bromophenyl)methylidene]amino] furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O3/c13-9-4-1-3-8(7-9)11(14)15-18-12(16)10-5-2-6-17-10/h1-7H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYNZYHUTKKIKCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=NOC(=O)C2=CC=CO2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C(=N/OC(=O)C2=CC=CO2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(benzyloxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide](/img/structure/B5801547.png)
![6-chloro-4-ethyl-7-[(3-fluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5801551.png)


![N-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]-N'-2-naphthylguanidine](/img/structure/B5801567.png)


![N-[4-(trifluoromethyl)phenyl]-9H-xanthene-9-carboxamide](/img/structure/B5801588.png)
![2,4-dichloro-N-[2-(4-pyridinyl)ethyl]benzamide](/img/structure/B5801590.png)


![4-[2-(methylthio)benzoyl]morpholine](/img/structure/B5801605.png)

![N-[2-(3-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-6-yl)phenyl]acetamide](/img/structure/B5801610.png)